Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
Ethyl 4-amino-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 4-amino-1-methyl-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)5-4-10(2)7(11)6(5)9/h3-4,9H2,1-2H3 |
InChI Key |
BYMBAQXYHUMZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.